molecular formula C9H9ClINO B1449374 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine CAS No. 1862532-78-2

2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine

Cat. No. B1449374
M. Wt: 309.53 g/mol
InChI Key: RIMOQSGUZLTTDN-UHFFFAOYSA-N
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Description

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Chemical Synthesis and Intermediates

  • 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine serves as a valuable raw material in the synthesis of various chemicals, including 2-chloro-3-(trifluoromethyl) pyridine, an intermediate for producing flazasulfuron (Du Yi-hui, 2009).
  • It is used in the synthesis of pentasubstituted pyridines, demonstrating its utility in creating complex chemical structures for pharmaceutical research (Yong-Jin Wu et al., 2022).

Pharmaceutical Research

  • The compound has applications in pharmaceutical research, providing building blocks for various drug syntheses. Its transformations and reactivities are crucial for developing new medicinal compounds (Jeremy M. Rawson & Richard E. P. Winpenny, 1995).

Material Science and Catalysis

  • 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine is involved in metalation studies and is significant in catalysis research, offering insights into new catalytic processes and material synthesis (P. Rocca et al., 1993).

Organic Chemistry and Compound Synthesis

  • This chemical plays a role in organic synthesis, particularly in creating structurally diverse compounds and intermediates. Its reactivity and transformation under various conditions are extensively studied to develop new synthetic pathways (Carla Bobbio & M. Schlosser, 2001).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • The compound's derivatives are analyzed using NMR spectroscopy, providing essential data for understanding molecular structures and electron distributions. This is critical in the field of analytical chemistry (Rf Martin & D. Kelly, 1979).

Safety And Hazards

This would involve studying the compound’s toxicity and any potential hazards associated with its use or disposal.


Future Directions

This would involve discussing potential areas for future research, such as new synthetic methods, applications, or modifications of the compound.


Please note that this is a general outline and the specific details would depend on the available information about the compound. For a more detailed analysis, I would recommend consulting a specialist in the field or conducting further research in scientific databases.


properties

IUPAC Name

2-chloro-3-(cyclopropylmethoxy)-6-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c10-9-7(3-4-8(11)12-9)13-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMOQSGUZLTTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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